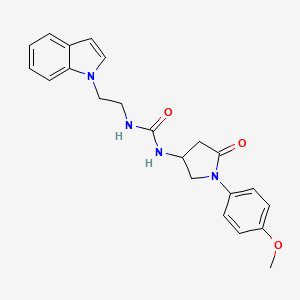

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Description

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a pyrrolidinone ring

Properties

IUPAC Name |

1-(2-indol-1-ylethyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3/c1-29-19-8-6-18(7-9-19)26-15-17(14-21(26)27)24-22(28)23-11-13-25-12-10-16-4-2-3-5-20(16)25/h2-10,12,17H,11,13-15H2,1H3,(H2,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRZSYOUKBLXPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN3C=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the ethyl linker and subsequent coupling with the methoxyphenyl-pyrrolidinone moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group in the pyrrolidinone ring.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the pyrrolidinone ring can produce hydroxypyrrolidine derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and urea functionalities exhibit significant anticancer properties. The urea moiety can form hydrogen bonds, enhancing interactions with target proteins involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making it a subject of interest for developing new anticancer therapies .

Inhibition of Enzymatic Activity

The compound has been explored as an inhibitor of specific enzymes such as factor Xa, which plays a crucial role in the coagulation cascade. Inhibitors targeting factor Xa are vital for developing anticoagulant therapies to prevent thromboembolic disorders. The indole-based structure is particularly effective due to its ability to form hydrogen bonds with the active site of the enzyme, thereby inhibiting its activity .

G Protein-Coupled Receptors (GPCRs)

The compound's interactions with GPCRs have been studied extensively. GPCRs are pivotal in many physiological processes and are common targets for drug discovery. The ability of this compound to act as an antagonist or modulator at specific GPCR subtypes could lead to novel therapeutic strategies for treating conditions like hypertension and heart failure .

Neuropharmacology

Given the presence of the indole structure, which is known for its neuroactive properties, this compound may also have applications in treating neurological disorders. Research suggests that similar compounds can influence neurotransmitter systems, potentially offering new avenues for managing conditions such as depression and anxiety.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the pyrrolidinone ring can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

1-(2-(1H-indol-1-yl)ethyl)-3-(1-phenyl-5-oxopyrrolidin-3-yl)urea: Similar structure but lacks the methoxy group on the phenyl ring.

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a chlorine substituent instead of a methoxy group.

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure with a hydroxyl group on the phenyl ring.

Uniqueness

The presence of the methoxy group on the phenyl ring in 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can significantly influence its chemical reactivity, biological activity, and overall properties compared to similar compounds

Biological Activity

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea (hereafter referred to as "the compound") is a synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring an indole moiety, a pyrrolidine ring, and a urea functional group. Its molecular formula is , with a molecular weight of approximately 377.46 g/mol. The presence of these diverse functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to indole derivatives. For instance, derivatives similar to the compound have shown significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In one study, an indole-based compound exhibited a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial efficacy .

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer potential. The compound's structural analogs have demonstrated antiproliferative activities against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). Notably, certain analogs showed preferential suppression of rapidly dividing cancer cells compared to non-tumor cells . The mechanism of action may involve the induction of apoptosis or inhibition of cell cycle progression.

The biological activity of the compound may be attributed to its ability to interact with specific cellular targets:

- G Protein-Coupled Receptors (GPCRs) : Some studies suggest that indole derivatives can modulate GPCR signaling pathways, which are crucial in various physiological processes .

- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of critical enzymes involved in bacterial metabolism and cancer cell proliferation .

Case Studies

A notable study investigated a series of indole-based compounds, including the target compound, focusing on their antibacterial and anticancer activities. The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced activity against both bacterial strains and cancer cell lines. Table 1 summarizes selected findings from this research.

| Compound | Target Organism/Cell Line | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Indole Derivative 1 | MRSA | 0.98 | Antibacterial |

| Indole Derivative 2 | A549 | 5.00 | Anticancer |

| Indole Derivative 3 | MCF-7 | 4.50 | Anticancer |

| Indole Derivative 4 | S. aureus | 3.90 | Antibacterial |

Q & A

Q. Q: What are the standard synthetic routes for preparing 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea, and how can reaction conditions be optimized?

A: The compound is typically synthesized via multi-step reactions involving:

- Condensation : Reacting indole derivatives with activated carbonyl intermediates under reflux (e.g., xylene at 110–140°C for 25–30 hours, as in ).

- Urea Formation : Using carbodiimide coupling agents to link the pyrrolidinone and indole-ethyl moieties.

- Purification : Recrystallization from methanol or column chromatography to isolate diastereomers, as seen in .

Optimization Tips : - Monitor reaction progress via TLC/HPLC to reduce side products.

- Use anhydrous Na₂SO₄ for drying organic layers to improve yield .

Advanced Structural Characterization

Q. Q: How can researchers resolve stereochemical ambiguities in this urea derivative, and what techniques are critical for confirming its 3D structure?

A:

- X-ray Crystallography : Essential for absolute configuration determination, as demonstrated in for related indole-pyrrolidinone systems.

- NMR Spectroscopy : Use 2D experiments (COSY, NOESY) to assign proton-proton correlations and spatial arrangements. highlights ¹H/¹³C NMR for verifying diastereomer ratios post-column chromatography .

Challenges : Overlapping signals in crowded regions (e.g., aromatic protons) require high-field instruments (≥500 MHz) and deuterated solvents for clarity.

Basic Biological Target Identification

Q. Q: What are plausible biological targets for this compound, and how can preliminary activity assays be designed?

A:

- TRPC Channel Modulation : Structural analogs (e.g., SKF-96365 in ) inhibit TRPC channels, suggesting similar targets.

- Kinase/Enzyme Inhibition : The urea moiety may act as a hydrogen-bond donor for ATP-binding pockets.

Assay Design : - In Vitro Calcium Imaging : For TRPC activity ().

- Fluorescence Polarization : To screen kinase inhibition .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: How can researchers systematically modify this compound to enhance selectivity for a target enzyme or receptor?

A:

- Substituent Tuning : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro) to alter binding affinity.

- Scaffold Hopping : Introduce bioisosteres (e.g., replacing pyrrolidinone with piperidinone) while retaining hydrogen-bonding motifs, as in ’s urea derivatives .

Methodology : - Molecular Docking : Use software like MOE () to predict interactions.

- Parallel Synthesis : Generate analogs via combinatorial chemistry for high-throughput screening.

Advanced Analytical Method Development

Q. Q: What analytical strategies ensure purity and stability of this compound under storage conditions?

A:

- HPLC-PDA/MS : Employ C18 columns with acetonitrile/water gradients () to detect impurities ≤0.1%.

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then monitor degradation via LC-MS.

- Stability-Indicating Methods : Validate assays per ICH guidelines using peak purity analysis .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies between computational predictions and experimental bioactivity data?

A:

- Re-evaluate Assay Conditions : Confirm target expression levels and compound solubility (use DMSO controls).

- MD Simulations : Perform molecular dynamics (e.g., GROMACS) to assess binding pose stability over time.

- Meta-Analysis : Cross-reference with structurally similar compounds in databases like PubChem () to identify trends .

Basic Pharmacokinetic Profiling

Q. Q: What in vitro assays are critical for assessing this compound’s drug-likeness?

A:

- Caco-2 Permeability : Predict intestinal absorption.

- Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life.

- Plasma Protein Binding : Use equilibrium dialysis to measure free fraction .

Advanced Mechanistic Studies

Q. Q: How can researchers elucidate the compound’s mode of action in modulating ion channels or enzymes?

A:

- Patch-Clamp Electrophysiology : Directly measure TRPC3 currents in transfected HEK293 cells ().

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzyme targets.

- Cryo-EM : Resolve ligand-channel complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.